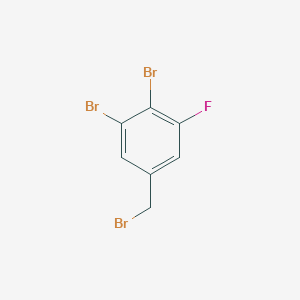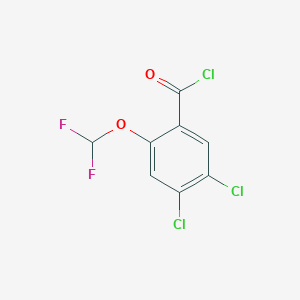
2,6-Dibromo-3-fluorobenzyl chloride
Übersicht
Beschreibung
2,6-Dibromo-3-fluorobenzyl chloride: is an organic compound with the molecular formula C7H4Br2ClF It is a derivative of benzyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the following steps:
Bromination: Fluorobenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions.
Chlorination: The resulting 2,6-dibromo-3-fluorobenzene is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the benzyl chloride group at the 1 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-3-fluorobenzyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 2,6-dibromo-3-fluorobenzaldehyde or 2,6-dibromo-3-fluorobenzoic acid.
Reduction: Reduction reactions can convert the benzyl chloride group to a benzyl alcohol or benzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Derivatives such as 2,6-dibromo-3-fluorobenzylamine, 2,6-dibromo-3-fluorobenzyl alcohol, or 2,6-dibromo-3-fluorobenzyl thiol.
Oxidation: 2,6-dibromo-3-fluorobenzaldehyde or 2,6-dibromo-3-fluorobenzoic acid.
Reduction: 2,6-dibromo-3-fluorobenzyl alcohol or 2,6-dibromo-3-fluorobenzylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Dibromo-3-fluorobenzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound may serve as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3-fluorobenzyl chloride depends on its specific application. In nucleophilic substitution reactions, the benzyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-4-fluorobenzyl chloride
- 2,6-Dibromo-3-chlorobenzyl chloride
- 2,6-Dibromo-3-methylbenzyl chloride
Comparison: 2,6-Dibromo-3-fluorobenzyl chloride is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to other similar compounds, the presence of a fluorine atom at the 3 position can enhance the compound’s stability and alter its interactions with nucleophiles and electrophiles.
Eigenschaften
IUPAC Name |
1,3-dibromo-2-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYWCGUKKOHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)
